molecular formula C18H13ClFNO2 B2556033 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one CAS No. 735319-18-3

2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one

Cat. No.: B2556033
CAS No.: 735319-18-3
M. Wt: 329.76
InChI Key: YYAXBTAUFRRRPP-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one is a complex organic compound with the molecular formula C18H13ClFNO2 It is characterized by the presence of a chloro group, a fluorobenzoyl group, and an indolizinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-methylindolizine in the presence of a base to form an intermediate, which is then chlorinated using thionyl chloride or another chlorinating agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one is unique due to its indolizinyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c1-11-16(15(22)10-19)14-4-2-3-9-21(14)17(11)18(23)12-5-7-13(20)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXBTAUFRRRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C(=O)CCl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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